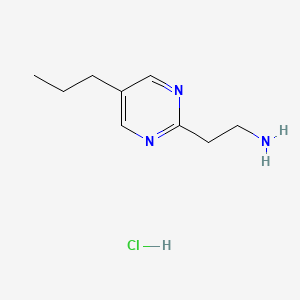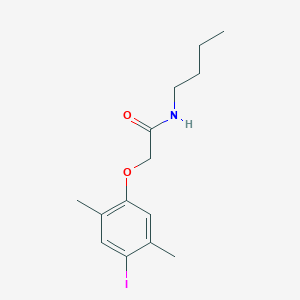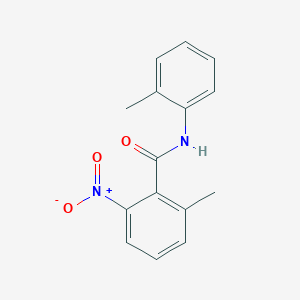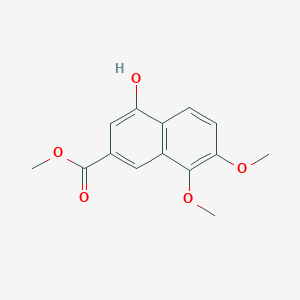
3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one;dihydrate: is a chemical compound with the molecular formula C13H21N3O2 It is characterized by the presence of an azido group (-N3) and a cyclohexene ring with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 2,6,6-trimethylcyclohex-2-en-1-one.
Butanone Formation: The final step involves the formation of the butanone moiety through a series of reactions, including aldol condensation and subsequent dehydration.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the presence of the azido group, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the azido group, converting it to an amine group (-NH2).
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for azide reduction.
Substitution: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Amines.
Substitution: Iminophosphorane intermediates.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles through cycloaddition reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmacological activities, including antimicrobial and anticancer properties.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one involves its ability to undergo various chemical reactions due to the presence of the azido group and the cyclohexene ring. The azido group can participate in cycloaddition reactions, forming stable triazole rings, which are crucial in many biological and chemical processes. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
- 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-
- 1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-enone
Comparison:
- Uniqueness: The presence of the azido group in 3-Azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one makes it unique compared to similar compounds. This functional group imparts distinct reactivity and potential applications in click chemistry and bioconjugation.
- Reactivity: The azido group enhances the compound’s reactivity, allowing it to participate in a wider range of chemical reactions compared to its analogs.
特性
CAS番号 |
919117-13-8 |
|---|---|
分子式 |
C13H25N3O3 |
分子量 |
271.36 g/mol |
IUPAC名 |
3-azido-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one;dihydrate |
InChI |
InChI=1S/C13H21N3O.2H2O/c1-9-6-5-7-13(3,4)12(9)11(17)8-10(2)15-16-14;;/h6,10,12H,5,7-8H2,1-4H3;2*1H2 |
InChIキー |
KOKLGGNECJINAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(C1C(=O)CC(C)N=[N+]=[N-])(C)C.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)




![(3aR,4R,4aR,7aS,8R,8aR)-3-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12633750.png)

![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B12633772.png)

